Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid
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Overview
Description
Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid is an organophosphorus compound characterized by the presence of biphenyl and phosphinic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid typically involves the reaction of 4-bromobiphenyl with phenylphosphinic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted biphenyl derivatives .
Scientific Research Applications
Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of Bis{4-[([1,1’-biphenyl]-4-yl)oxy]phenyl}phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The biphenyl groups facilitate binding to hydrophobic pockets, while the phosphinic acid group can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate biological pathways and catalytic processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl: Similar in structure but contains silyl groups instead of phosphinic acid.
Bis(4-biphenylyl)amine: Contains biphenyl groups but with an amine functional group.
4,4’-Bis(4-aminophenoxy)biphenyl: Features biphenyl groups with amino and phenoxy functionalities.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use .
Properties
CAS No. |
54590-28-2 |
---|---|
Molecular Formula |
C36H27O4P |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
bis[4-(4-phenylphenoxy)phenyl]phosphinic acid |
InChI |
InChI=1S/C36H27O4P/c37-41(38,35-23-19-33(20-24-35)39-31-15-11-29(12-16-31)27-7-3-1-4-8-27)36-25-21-34(22-26-36)40-32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26H,(H,37,38) |
InChI Key |
KUWNUPPKFDNREM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)P(=O)(C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=CC=C6)O |
Origin of Product |
United States |
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